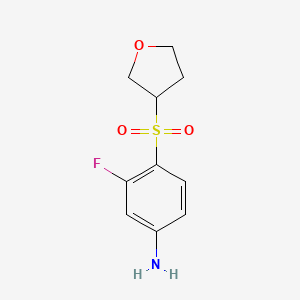
3-Fluoro-4-(oxolane-3-sulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-(oxolane-3-sulfonyl)aniline: is a chemical compound with the molecular formula C10H12FNO3S It is characterized by the presence of a fluorine atom, an oxolane ring, and a sulfonyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-(oxolane-3-sulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, 3-fluoroaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Sulfonylation: The resulting 3-fluoro-4-aminobenzene is then reacted with oxolane-3-sulfonyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-(oxolane-3-sulfonyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-Fluoro-4-(oxolane-3-sulfonyl)aniline finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the development of new molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(oxolane-3-sulfonyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and sulfonyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and target.
Comparison with Similar Compounds
3-Fluoroaniline: Lacks the oxolane and sulfonyl groups, making it less versatile in certain applications.
4-(Oxolane-3-sulfonyl)aniline: Does not contain the fluorine atom, which can affect its reactivity and binding properties.
3-Fluoro-4-(methylsulfonyl)aniline: Contains a methylsulfonyl group instead of the oxolane-sulfonyl group, leading to different chemical and biological properties.
Uniqueness: 3-Fluoro-4-(oxolane-3-sulfonyl)aniline is unique due to the combination of the fluorine atom, oxolane ring, and sulfonyl group. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12FNO3S |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
3-fluoro-4-(oxolan-3-ylsulfonyl)aniline |
InChI |
InChI=1S/C10H12FNO3S/c11-9-5-7(12)1-2-10(9)16(13,14)8-3-4-15-6-8/h1-2,5,8H,3-4,6,12H2 |
InChI Key |
KSGMIYYPPLMBJY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1S(=O)(=O)C2=C(C=C(C=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Methylsulfanyl)-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B15315011.png)
![4-Chloro-1-(pyrimidin-2-yl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15315027.png)
![Ethyl 6-methyl-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B15315035.png)
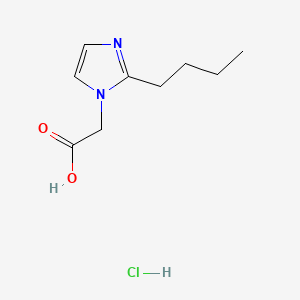
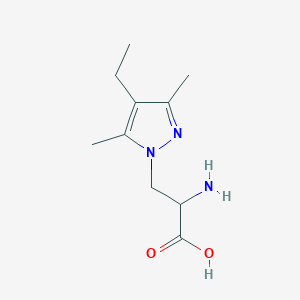

![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
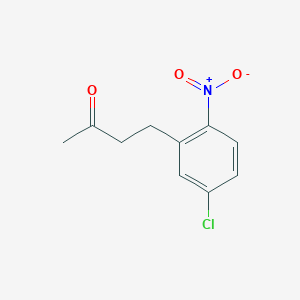
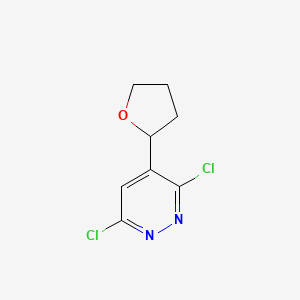


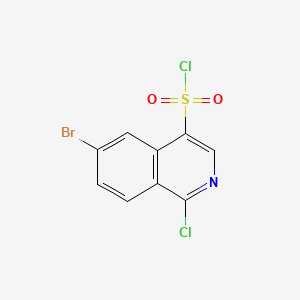
![Tert-butyl1-(bromomethyl)-2-oxa-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B15315090.png)
